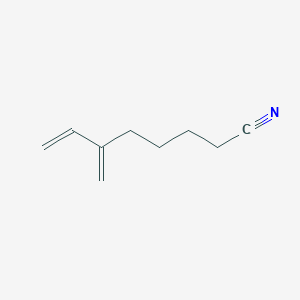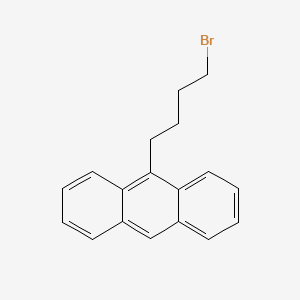
9-(4-Bromobutyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Bromobutyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromobutyl group at the 9th position of the anthracene ring modifies its chemical properties, making it a compound of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromobutyl)anthracene typically involves the bromination of anthracene followed by the introduction of a butyl group. One common method is the radical bromination of anthracene at the 9th position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. The resulting 9-bromoanthracene is then reacted with 1,4-dibromobutane in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
化学反応の分析
Types of Reactions: 9-(4-Bromobutyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 9-(4-aminobutyl)anthracene, 9-(4-thiobutyl)anthracene, etc.
Oxidation: Products include anthraquinone derivatives.
Reduction: Products include dihydroanthracene derivatives.
科学的研究の応用
9-(4-Bromobutyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy and as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 9-(4-Bromobutyl)anthracene is largely dependent on its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its bromobutyl group allows for further functionalization, enabling the compound to target specific proteins or enzymes. The photophysical properties of the anthracene core also make it useful in applications requiring fluorescence .
類似化合物との比較
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- 9-(4-Bromobutyl)anthracene vs. 9-(4-Phenyl)anthracene : The bromobutyl group provides different reactivity and solubility compared to the phenyl group.
- This compound vs. 9-(4-Phenylethynyl)anthracene : The presence of an ethynyl group in the latter alters its electronic properties and reactivity.
- This compound vs9,10-Bis(phenylethynyl)anthracene : The bis-substitution in the latter compound significantly changes its photophysical properties and makes it more suitable for electronic applications .
特性
CAS番号 |
155827-12-6 |
|---|---|
分子式 |
C18H17Br |
分子量 |
313.2 g/mol |
IUPAC名 |
9-(4-bromobutyl)anthracene |
InChI |
InChI=1S/C18H17Br/c19-12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |
InChIキー |
VKDWNMPLUHSKKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


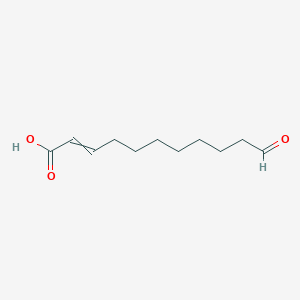


![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)

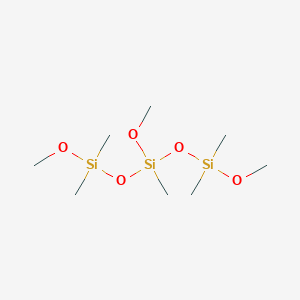
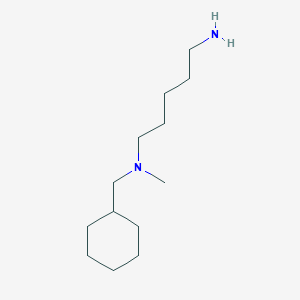
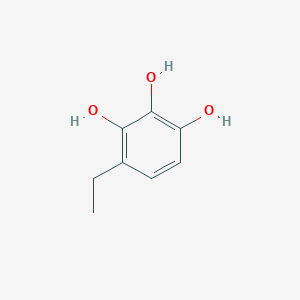
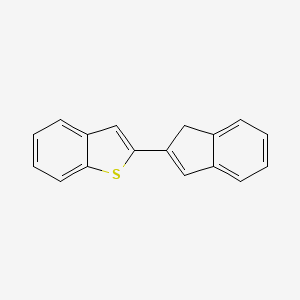
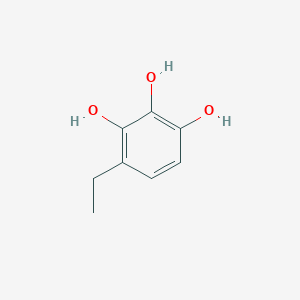
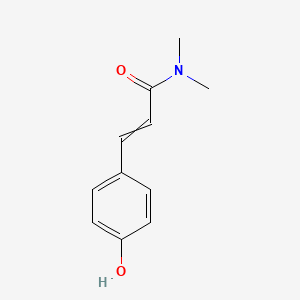
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
